Cas no 87500-74-1 ((2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid)
87500-74-1 structure
Product Name:(2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid
Numero CAS:87500-74-1
MF:C13H19N5O9S2
MW:453.448060274124
CID:823993
PubChem ID:9576950
Update Time:2024-10-26
(2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Open Ring Aztreonam
- (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoam
- (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid
- (2S,3S)-2-{[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-{[(2-carboxy-2-pr opanyl)oxy]imino}acetyl]amino}-3-(sulfoamino)butanoic acid
- OPEN RING AZTREONAM, USP STANDARD
- (2S,3S)-2-{(Z)-2-[2-Aminothiazol-4-yl]-2-[2-carboxypropan-2-yloxyimino]acetamido}-3-(sulfoamino)butanoic acid
- Landiolol impurity R
- Ammonia trannan open loop impurity
- (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic acid (ACI)
- Butanoic acid, 2-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)-, [S-[R*,R*-(Z)]]- (ZCI)
- Butanoic acid, 2-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)-, (2S,3S)- (9CI)
- SQ 26992
- Butanoic acid, 2-(((2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino)acetyl)amino)-3-(sulfoamino)-, (S-(R*,R*-(Z)))-
- Aztreonam Impurity A
- OPEN RING AZTREONAM [USP-RS]
- sq-26992
- (2S,3S)-2-((Z)-2-(2-AMINOTHIAZOL-4-YL)-2-(2-CARBOXYPROPAN-2-YLOXYIMINO)ACETAMIDO(-3-(SULFOAMINO)BUTANOIC ACID
- OPEN RING AZTREONAM (USP-RS)
- (2S,3S)-2-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetyl)amino)-3-(sulfoamino)butanoic acid
- 87500-74-1
- SQ 26,992
- 7O397SYG7R
- UNII-7O397SYG7R
- (2S,3S)-2-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino}-3-(sulfoamino)butanoic acid
- 2-[[(2-amino-1,3-thiazol-4-yl)-[[(1S,2S)-1-carboxy-2-(sulfoamino)propyl]carbamoyl]methylidene]amino]oxy-2-methyl-propanoic acid
- SQ-26,992
- BUTANOIC ACID, 2-(((2Z)-2-(2-AMINO-4-THIAZOLYL)-2-((1-CARBOXY-1-METHYLETHOXY)IMINO)ACETYL)AMINO)-3-(SULFOAMINO)-, (2S,3S)-
- OPEN-RING AZTREONAM
- BUTANOIC ACID, 2-(((2Z)-(2-AMINO-4-THIAZOLYL)((1-CARBOXY-1-METHYLETHOXY)IMINO)ACETYL)AMINO)-3-(SULFOAMINO)-, (2S,3S)-
- CHEBI:62665
- (2S,3S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid
- (2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid
-
- Inchi: 1S/C13H19N5O9S2/c1-5(18-29(24,25)26)7(10(20)21)16-9(19)8(6-4-28-12(14)15-6)17-27-13(2,3)11(22)23/h4-5,7,18H,1-3H3,(H2,14,15)(H,16,19)(H,20,21)(H,22,23)(H,24,25,26)/b17-8-/t5-,7-/m0/s1
- Chiave InChI: IBLNMEMSULYOOK-VEHQQRBSSA-N
- Sorrisi: C(/C1N=C(N)SC=1)(=N\OC(C)(C)C(=O)O)\C(=O)N[C@H](C(=O)O)[C@H](C)NS(O)(=O)=O
Proprietà calcolate
- Massa esatta: 453.062
- Massa monoisotopica: 453.062
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 14
- Conta atomi pesanti: 29
- Conta legami ruotabili: 10
- Complessità: 780
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 267A^2
- XLogP3: -0.5
Proprietà sperimentali
- Densità: 1.76
- Punto di fusione: NA
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.689
(2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid Informazioni sulla sicurezza
- Dichiarazione di pericolo: CAUTION: May irritate eyes, skin
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- Istruzioni di sicurezza: CAUT
(2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A630410-5mg |
(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid |
87500-74-1 | 5mg |
$ 221.00 | 2023-04-19 | ||
| TRC | A630410-10mg |
(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid |
87500-74-1 | 10mg |
$ 374.00 | 2023-04-19 | ||
| TRC | A630410-25mg |
(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid |
87500-74-1 | 25mg |
$ 787.00 | 2023-04-19 | ||
| TRC | A630410-100mg |
(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid |
87500-74-1 | 100mg |
$ 1380.00 | 2023-04-19 | ||
| A2B Chem LLC | AC04256-25mg |
2-[[(2-amino-1,3-thiazol-4-yl)-[[(1S,2S)-1-carboxy-2-(sulfoamino)propyl]carbamoyl]methylidene]amino]oxy-2-methyl-propanoic acid |
87500-74-1 | > 95% | 25mg |
$699.00 | 2024-04-19 |
(2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid Letteratura correlata
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
87500-74-1 ((2S,3S)-2-(2Z)-2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-methylethoxy)iminoacetylamino-3-(sulfoamino)butanoic Acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti